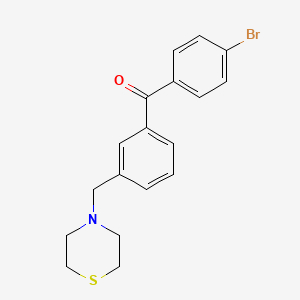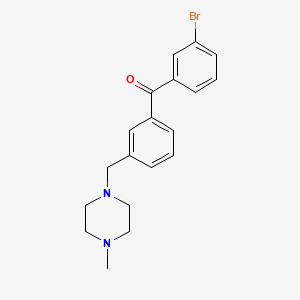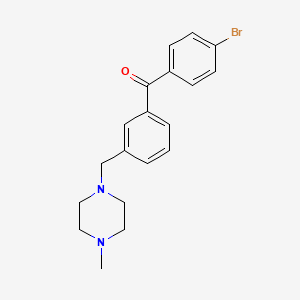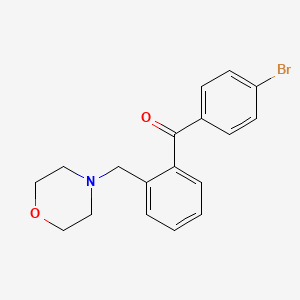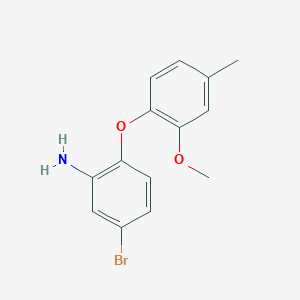
5-Bromo-2-(2-methoxy-4-methylphenoxy)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-2-(2-methoxy-4-methylphenoxy)aniline is a synthetic organic compound with the molecular formula C14H14BrNO2 and a molecular weight of 308.17 g/mol . This compound is characterized by the presence of a bromine atom, a methoxy group, and a methylphenoxy group attached to an aniline core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-(2-methoxy-4-methylphenoxy)aniline typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an aryl boronic acid in the presence of a palladium catalyst . The general reaction conditions include:
Reagents: Aryl halide (e.g., 5-bromo-2-iodoaniline), aryl boronic acid (e.g., 2-methoxy-4-methylphenylboronic acid), palladium catalyst (e.g., Pd(PPh3)4), base (e.g., potassium carbonate)
Solvent: A mixture of water and an organic solvent (e.g., tetrahydrofuran)
Temperature: Typically around 80-100°C
Reaction Time: Several hours to complete the coupling reaction
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-(2-methoxy-4-methylphenoxy)aniline can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic aromatic substitution.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The nitro group (if present) can be reduced to an amine.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) at elevated temperatures.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction Reactions: Reagents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride in methanol.
Major Products
Substitution Reactions: Formation of various substituted anilines.
Oxidation Reactions: Formation of aldehydes or carboxylic acids.
Reduction Reactions: Formation of primary amines.
Scientific Research Applications
5-Bromo-2-(2-methoxy-4-methylphenoxy)aniline has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme interactions and protein-ligand binding.
Medicine: Investigated for potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Bromo-2-(2-methoxy-4-methylphenoxy)aniline depends on its specific application. In biochemical research, it may interact with enzymes or proteins, altering their activity or function. The molecular targets and pathways involved can vary, but common interactions include binding to active sites or allosteric sites on proteins, leading to changes in their conformation and activity.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-methoxyaniline: Similar structure but lacks the methylphenoxy group.
2-(2-Methoxy-4-methylphenoxy)aniline: Similar structure but lacks the bromine atom.
5-Bromo-2-(4-methylphenoxy)aniline: Similar structure but lacks the methoxy group.
Uniqueness
5-Bromo-2-(2-methoxy-4-methylphenoxy)aniline is unique due to the presence of both the bromine atom and the methoxy-4-methylphenoxy group. This combination of functional groups imparts specific chemical properties and reactivity, making it valuable for targeted research applications.
Properties
IUPAC Name |
5-bromo-2-(2-methoxy-4-methylphenoxy)aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BrNO2/c1-9-3-5-13(14(7-9)17-2)18-12-6-4-10(15)8-11(12)16/h3-8H,16H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTMVNSQRGMMTNE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC2=C(C=C(C=C2)Br)N)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BrNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

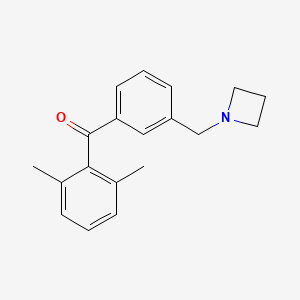
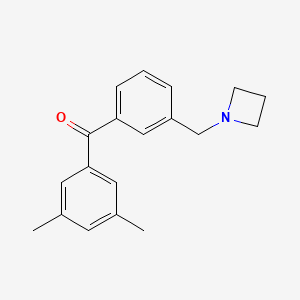
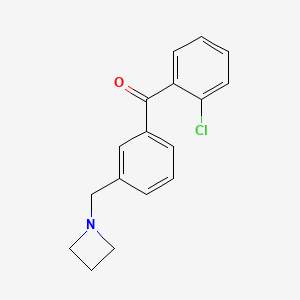
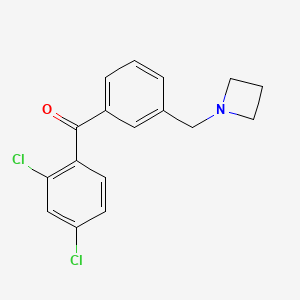
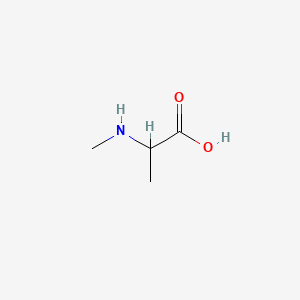
![3-bromo-3'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone](/img/structure/B1293330.png)
![4'-bromo-3-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone](/img/structure/B1293331.png)

